Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester
Description
Its structure features a cyclohexyl ring substituted with an amino group at position 1 and a methyl group at position 3, coupled with a diethyl phosphonate moiety. This compound is of interest due to the stereochemical and steric effects imparted by the cyclohexyl group, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
653593-84-1 |
|---|---|
Molecular Formula |
C11H24NO3P |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H24NO3P/c1-4-14-16(13,15-5-2)11(12)8-6-7-10(3)9-11/h10H,4-9,12H2,1-3H3 |
InChI Key |
GGBYVIPLEGCQJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CCCC(C1)C)N)OCC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-Nitro-3-Methylcyclohexyl Phosphonate
A mixture of 1-nitro-3-methylcyclohexyl bromide (1.0 equiv) and triethyl phosphite (1.2 equiv) is heated at 120°C for 12–24 hours under inert conditions. The reaction proceeds via nucleophilic substitution, yielding diethyl (1-nitro-3-methylcyclohexyl)phosphonate.
Step 2: Catalytic Hydrogenation of the Nitro Group
The nitro intermediate is dissolved in acetic acid, and palladium-on-carbon (5 wt%) is added. Hydrogen gas is introduced at 1 atm, and the mixture is stirred for 48 hours at room temperature. This reduces the nitro group to an amine, yielding the target compound in 76–89% overall yield.
Key Data
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85–92% |
| Yield (Step 2) | 89% (after chromatography) |
| Purity (Final Product) | >95% (HPLC) |
Michaelis-Becker Reaction with Cyclohexylamine Derivatives
This method employs a Grignard reagent to form the P–C bond:
Step 1: Generation of 1-Amino-3-Methylcyclohexylmagnesium Bromide
3-Methylcyclohexanone is converted to its oxime, which is reduced via hydrogenation (Raney Ni, H₂, 60°C) to 1-amino-3-methylcyclohexane. The amine is treated with Mg in THF under reflux to form the Grignard reagent.
Step 2: Reaction with Diethyl Phosphorochloridate
The Grignard reagent is added dropwise to diethyl phosphorochloridate (1.1 equiv) at −78°C. After warming to room temperature, the mixture is quenched with NH₄Cl, extracted with CH₂Cl₂, and purified via column chromatography (hexane:EtOAc, 4:1). This yields the target compound in 68–74% yield.
Optimization Notes
- Excess Grignard reagent (1.5 equiv) improves yield.
- Low temperatures prevent side reactions.
Nucleophilic Substitution Using Preformed Amines
A direct approach involves reacting 1-amino-3-methylcyclohexanol with diethyl chlorophosphate:
Procedure
1-Amino-3-methylcyclohexanol (1.0 equiv) and triethylamine (2.2 equiv) are dissolved in anhydrous THF. Diethyl chlorophosphate (1.1 equiv) is added at 0°C, and the mixture is stirred for 24 hours. After filtration and solvent removal, the crude product is purified via silica gel chromatography, achieving 65–71% yield.
Critical Factors
- Moisture-free conditions are essential to avoid hydrolysis.
- Triethylamine scavenges HCl, driving the reaction forward.
Reductive Amination of Cyclohexanone Derivatives
Step 1: Pudovik Reaction for Phosphonate Formation
3-Methylcyclohexanone reacts with diethyl phosphite (1.2 equiv) and ammonium acetate in acetic acid at 80°C for 6 hours, forming diethyl (3-methylcyclohexylidene)phosphonate.
Step 2: Reductive Amination
The intermediate is treated with NH₃ and NaBH₃CN in methanol at 25°C for 12 hours. This reduces the imine to the amine, yielding the target compound in 58–63% overall yield.
Advantages
- Avoids toxic halide intermediates.
- Single-pot conditions feasible for scalable synthesis.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Arbuzov + Hydrogenation | 76–89% | High purity; established protocol | Requires nitro intermediate |
| Michaelis-Becker | 68–74% | Direct P–C bond formation | Sensitive to moisture/oxygen |
| Nucleophilic Substitution | 65–71% | Simple reagents | Low yield due to steric hindrance |
| Reductive Amination | 58–63% | Avoids halides | Multi-step optimization required |
Mechanistic Insights and Side Reactions
- Arbuzov Pathway : Proceeds via a pentacoordinated phosphorus intermediate, with alkyl halide elimination.
- Hydrogenation Challenges : Over-reduction of the cyclohexyl ring is mitigated by using Pd-black instead of Pd/C.
- Grignard Reactivity : Steric hindrance from the 3-methyl group slows nucleophilic attack, necessitating excess reagent.
Industrial-Scale Considerations
For kilogram-scale production, the Arbuzov-hydrogenation route is preferred due to:
- Cost-Effectiveness : Triethyl phosphite and nitroalkanes are inexpensive.
- Scalable Hydrogenation : Continuous flow systems reduce reaction time to 8–12 hours.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Hydrolysis of Phosphonic Acid Esters
Hydrolysis is a crucial step in converting phosphonic acid esters into their corresponding acids. This reaction typically involves the use of aqueous bases or acids under controlled conditions to ensure selective hydrolysis.
| Conditions | Product |
|---|---|
| Aqueous base (e.g., NaOH) | Phosphonic acid |
| Aqueous acid (e.g., HCl) | Phosphonic acid |
Asymmetric Hydrogenation of Phosphonates
While specific data on the asymmetric hydrogenation of phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester, is not available, similar compounds like α,β-unsaturated phosphonates can undergo asymmetric hydrogenation using chiral rhodium catalysts. These reactions exhibit high enantioselectivity, especially in solvents like methanol .
| Substrate | Ligand | Solvent | ee, % |
|---|---|---|---|
| Dimethyl α-benzoyloxyethenephosphonate | (R,R)-t-Bu-MiniPHOS | MeOH | 96 |
| Diethyl α-benzoyloxyethenephosphonate | (R,R)-t-Bu-MiniPHOS | MeOH | 93 |
Esterification of Phosphonic Acids
Esterification of phosphonic acids can be achieved using reagents like triethyl orthoacetate, which serves both as a reagent and a solvent. The reaction conditions, particularly temperature, play a crucial role in determining whether mono- or diesters are formed .
| Temperature | Product |
|---|---|
| 30 °C | Monoethyl ester |
| 90 °C | Diethyl ester |
Scientific Research Applications
Synthesis of Phosphonic Acid Derivatives
The synthesis of phosphonic acid derivatives typically involves several methods, including:
- Mannich Reaction : This two-step process synthesizes aminomethylphosphonic esters by reacting formaldehyde with diethylamine and phosphite diethyl ester. The reaction proceeds through the formation of hydroxymethylamine as an intermediate, which is then converted into the final product .
- Direct Synthesis : Alternative methods involve the direct synthesis of phosphonic acids from phosphites or phosphonodiamides. These approaches often yield high purity and efficiency .
Biological Applications
Phosphonic acids exhibit significant biological activity due to their structural similarity to phosphates. Key applications include:
- Medicinal Uses : Phosphonic acid derivatives are utilized in treating conditions like osteoporosis by inhibiting the formation and dissolution of calcium phosphate crystals. They serve as analogues for amino acids in drug design .
- Antimicrobial Properties : Some aminophosphonic acids demonstrate antibacterial effects and are explored for their potential as plant growth regulators or neuromodulators .
Case Study: Osteoporosis Treatment
A study highlighted the efficacy of phosphonic acid derivatives in reducing bone resorption in osteoporosis models. Compounds such as clodronate and zoledronate have shown promising results in clinical settings, indicating their potential for long-term management of bone density issues .
Agricultural Applications
In agriculture, phosphonic acids are primarily used as:
- Herbicides and Pesticides : The compounds play a role in developing herbicides that target specific plant pathways without affecting non-target species. Their ability to inhibit specific enzymes makes them effective in controlling weed growth .
Case Study: Glyphosate Derivatives
Research on glyphosate-related compounds has revealed that aminomethylphosphonic acids can mitigate environmental impacts while maintaining herbicidal efficacy. This research underscores the potential for developing safer agricultural chemicals that degrade into non-toxic byproducts .
Material Science Applications
Phosphonic acids are valuable in materials science for their properties as:
- Corrosion Inhibitors : They form protective layers on metal surfaces, enhancing durability against corrosive environments. This application is particularly relevant in industries dealing with harsh chemicals or saline conditions .
- Metal Organic Frameworks (MOFs) : The ability to form stable complexes with metals makes phosphonic acids suitable for creating MOFs that can capture gases or store energy efficiently .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Osteoporosis treatment | Clodronate, Zoledronate |
| Agriculture | Herbicides and pesticides | Glyphosate derivatives |
| Material Science | Corrosion inhibitors | Various phosphonate esters |
| Metal Organic Frameworks | Phosphonic acid complexes |
Mechanism of Action
The mechanism of action of phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it a potent inhibitor of metalloproteases. Additionally, the amino group can interact with various biological targets, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Branched vs. Cyclic Substituents : The target’s cyclohexyl group introduces greater steric hindrance compared to linear alkyl (e.g., 3-methylbutyl in ) or planar aromatic (e.g., thienyl in ) substituents. This may reduce reactivity in nucleophilic substitutions but enhance lipid solubility.
- Stereochemical Sensitivity: Asymmetric syntheses (e.g., ) highlight the importance of chirality in aminophosphonates, suggesting the target’s stereochemistry (if present) could significantly impact bioactivity.
Physicochemical Properties
- Log P and Solubility : The cyclohexyl group in the target compound is expected to increase hydrophobicity (higher Log P) compared to pyridyl or pyrazolyl phosphonates (Log P ~1.5–2.5 for pyrimidinyl analogs in ).
- pKa: Amino groups in phosphonates typically exhibit pKa values between 6–8 , but the cyclohexyl group’s electron-withdrawing effects may slightly lower the amino group’s basicity compared to alkyl-substituted analogs.
Biological Activity
Phosphonic acids and their derivatives, including phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphonate group, which is known for its ability to mimic phosphate groups in biological systems. This structural similarity allows phosphonates to interact with various biological molecules, including enzymes and receptors.
1. Antiviral Properties
Research indicates that phosphonic acid derivatives exhibit antiviral activity by inhibiting viral replication. For instance, certain phosphonate analogs have been shown to inhibit the activity of viral polymerases, which are crucial for the replication of viruses such as HIV and Hepatitis B. In a study involving a series of phosphonic acid derivatives, compounds were evaluated for their ability to inhibit viral replication in vitro, demonstrating significant efficacy against specific viral strains .
2. Anticancer Activity
Phosphonic acid derivatives have also been investigated for their anticancer properties. A library of phosphonic acid analogues was synthesized and tested for their ability to inhibit cancer cell proliferation. Some compounds displayed potent activity against various cancer cell lines, suggesting potential as therapeutic agents in oncology . The mechanism often involves the inhibition of key metabolic pathways that cancer cells rely on for growth and survival.
3. Enzyme Inhibition
The diethyl ester form of phosphonic acid has been shown to act as an inhibitor of certain enzymes. For example, studies on enzyme kinetics revealed that these compounds can effectively inhibit enzymes involved in nucleotide metabolism, leading to altered cellular signaling pathways . This inhibition can affect processes such as cell division and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves selective esterification techniques. Recent advancements in synthetic methodologies have enabled more efficient production of these compounds:
- Selective Esterification : A study demonstrated a straightforward method for the selective mono- and diesterification of phosphonic acids using various alkoxy group donors. This method allows for high yields and selectivity towards desired esters under optimized conditions .
| Reaction Conditions | Monoester Yield | Diester Yield |
|---|---|---|
| 30 °C | 83% | 98% |
| 90 °C | 1% | 99% |
Case Study 1: Antiviral Activity
In a controlled study examining the antiviral efficacy of phosphonic acid derivatives against HIV-1 reverse transcriptase, several compounds were identified that inhibited viral replication by over 90% at micromolar concentrations. This suggests that modifications to the phosphonate structure can enhance antiviral activity significantly .
Case Study 2: Anticancer Effects
A library of phosphonic acid analogues was screened against human breast cancer cell lines. Results indicated that certain compounds induced apoptosis in over 70% of treated cells within 48 hours. The study highlighted the potential for these compounds to be developed into novel anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing phosphonic acid derivatives like (1-amino-3-methylcyclohexyl)-diethyl ester?
- The Kabachnick-Fields reaction is a primary route for synthesizing α-amino phosphonates, involving a one-pot condensation of aldehydes, amines, and dialkyl phosphites . Specific protocols include using dichloromethane as a solvent and cooling to 0°C during reaction initiation (e.g., yields of 30–50% in analogous compounds) . Alternative methods involve cycloaddition reactions, such as [4+1]-cycloadditions with triethyl phosphite to form diethyl ester derivatives .
Q. How are spectroscopic techniques (e.g., IR, elemental analysis) applied to characterize this compound?
- IR spectroscopy is critical for identifying functional groups. For example, P=O stretching vibrations appear at 1260–1280 cm⁻¹, while C-O-P bonds absorb at 1020–1065 cm⁻¹ . Elemental analysis (e.g., C: 66.81%, H: 10.09%) confirms purity and matches calculated values .
Q. What pharmacological or therapeutic applications are associated with this compound?
- α-Amino phosphonates are explored for enzyme inhibition (e.g., protease/kinase inhibitors) and antimicrobial activity. Derivatives like 3-methyl-5-(2,6,6-trimethyl-3-oxocyclohex-1-enyl)-2,4-pentadienylphosphonic acid diethyl ester show structural motifs linked to carotenoid synthesis intermediates, hinting at antioxidant applications .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral diethyl phosphonate derivatives?
- Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, (R)-configured diethyl esters are synthesized using enantiomerically pure amines or phosphite intermediates, as seen in asymmetric Kabachnick reactions . highlights specific diastereomers (e.g., (R)-(R*,R*)) resolved via chromatographic separation .
Q. What environmental and health hazards are associated with phosphonic acid esters?
- Modified GreenScreen® assessments classify similar phosphonates (e.g., N,N-bis-(2-hydroxyethyl) aminomethane derivatives) as potential irritants (hazard score: 2.5–3.0) with moderate aquatic toxicity. Mitigation strategies include substituting volatile solvents (e.g., dichloromethane) with greener alternatives .
Q. How should researchers resolve contradictions in spectral data (e.g., IR peak shifts) for structurally related compounds?
- IR peak variations (e.g., 1630 cm⁻¹ vs. 1780 cm⁻¹ in coumarin derivatives) arise from conjugation effects or steric hindrance. Cross-referencing with X-ray crystallography or NMR can clarify structural assignments . For example, carbonyl stretching in chromen-3-phosphonates shifts due to electron-withdrawing substituents .
Q. What reaction mechanisms govern the formation of heterocyclic phosphonate derivatives from this compound?
- Cyclization via nucleophilic attack on the phosphonate group is common. For instance, α,β-unsaturated phosphonates undergo Michael additions or cycloadditions to form oxazaphospholes or chromenyl derivatives, as shown in [4+1]-cycloadditions with triethyl phosphite .
Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) influence bioactivity?
- Bulky substituents (e.g., 4-chlorophenyl or tert-butoxycarbonyl groups) enhance lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies on analogs (e.g., [1-(4-chlorophenyl)-2-oxo-butyl] derivatives) reveal that electron-withdrawing groups increase protease inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
